3-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-(2-methoxyphenyl)propanamide 3-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-(2-methoxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 329209-49-6
VCID: VC0366729
InChI: InChI=1S/C19H22N2O2/c1-23-18-9-5-4-8-17(18)20-19(22)11-13-21-12-10-15-6-2-3-7-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22)
SMILES: COC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4g/mol

3-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-(2-methoxyphenyl)propanamide

CAS No.: 329209-49-6

Main Products

VCID: VC0366729

Molecular Formula: C19H22N2O2

Molecular Weight: 310.4g/mol

3-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-(2-methoxyphenyl)propanamide - 329209-49-6

CAS No. 329209-49-6
Product Name 3-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-(2-methoxyphenyl)propanamide
Molecular Formula C19H22N2O2
Molecular Weight 310.4g/mol
IUPAC Name 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyphenyl)propanamide
Standard InChI InChI=1S/C19H22N2O2/c1-23-18-9-5-4-8-17(18)20-19(22)11-13-21-12-10-15-6-2-3-7-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22)
Standard InChIKey BNOTXMVTWAVUAA-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2
Canonical SMILES COC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2
PubChem Compound 674307
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator